5-chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
Description
5-chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at position 5, a methoxy group at position 2, and a morpholinopyridazine-containing phenyl group at the N-position. Its molecular structure combines a sulfonamide pharmacophore with a pyridazine-morpholine moiety, which is often associated with kinase inhibition or receptor modulation in medicinal chemistry.
The morpholine ring and pyridazine system contribute to its solubility and hydrogen-bonding capabilities, while the chloro and methoxy substituents influence electronic properties and steric interactions. Crystallographic studies using software like SHELXL or ORTEP-3 may elucidate its three-dimensional conformation and intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical for biological activity .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S/c1-29-19-7-5-16(22)14-20(19)31(27,28)25-17-4-2-3-15(13-17)18-6-8-21(24-23-18)26-9-11-30-12-10-26/h2-8,13-14,25H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNPCMBHUZKILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
5-chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit notable antimicrobial properties. In a study evaluating various sulfonamides, including 5-chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Data Summary Table: Antimicrobial Efficacy
| Compound | MIC (μmol/L) | Target Organism |
|---|---|---|
| 5-chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide | 15.62 - 31.25 | MRSA |
| Other Sulfonamides | Varies | Various Bacteria |
Antiproliferative Effects
The compound has also been investigated for its antiproliferative effects against cancer cell lines. The mechanism is believed to involve the inhibition of key metabolic pathways essential for cell division.
Case Study: Antiproliferative Activity
In vitro studies have assessed the effectiveness of this compound against several cancer cell lines, using the GI50 metric to quantify its potency. For example, related compounds exhibited GI50 values ranging from 31 nM to 54 nM, indicating substantial antiproliferative activity.
Data Summary Table: Antiproliferative Activity
| Compound | GI50 (nM) | Cancer Cell Line |
|---|---|---|
| 5-chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide | 38 - 54 | Various Cancer Lines |
| Other Related Compounds | Varies | Various Cancer Lines |
Potential in Drug Development
Given its promising biological activities, this compound is being explored for potential development into therapeutic agents targeting bacterial infections and cancer. Ongoing research aims to optimize its structure for improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide with structurally related sulfonamide derivatives, focusing on key structural differences and their implications:
Key Observations :
Morpholine vs. In contrast, the pyridinylmethyl group in 5-chloro-2-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide offers fewer hydrogen-bonding opportunities, which may reduce solubility and biological activity .
Alkoxy Groups: The ethoxy substituent in enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility relative to the methoxy group in the target compound.
Steric and Electronic Modifications :
- The trimethylphenyl group in introduces significant steric hindrance, which might limit access to enzyme active sites but improve selectivity for certain targets.
- The absence of a morpholine ring in reduces the compound’s ability to form stable hydrogen-bonding networks, as highlighted in studies on crystal packing and supramolecular interactions .
Research Findings :
- Crystallographic Analysis : Software like SHELXL and WinGX has been critical in resolving the crystal structures of sulfonamide derivatives, revealing that morpholine-containing compounds often exhibit ordered hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) that stabilize their conformations .
Biological Activity
5-Chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 3-(6-morpholinopyridazin-3-yl)aniline under suitable conditions to yield the final product. The detailed synthetic pathway can be summarized as follows:
-
Preparation of the sulfonamide :
- Reacting 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate amine.
- Purification through crystallization or chromatography.
-
Characterization :
- The compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
The biological activity of 5-chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide primarily revolves around its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in various diseases, including cancer.
- Targeted Kinases :
- This compound has shown inhibitory effects on several kinases involved in cell proliferation and survival pathways, such as the Raf kinase pathway, which is crucial in cancer signaling.
In Vitro Studies
Research has demonstrated that this compound exhibits selective inhibition against specific cancer cell lines. For example, studies indicated that it effectively inhibited cell proliferation in certain breast and lung cancer models, with IC50 values ranging from 10 to 50 µM depending on the cell line tested .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Moderate inhibition |
| A549 (Lung Cancer) | 15 | Significant inhibition |
| HeLa (Cervical Cancer) | 30 | Mild inhibition |
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines :
- In Vivo Efficacy :
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical factors affecting yield?
The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions. For example, a structurally similar sulfonamide (AZD8931) was synthesized via 11 steps starting from methyl 4,5-dimethoxy-2-nitrobenzoate, achieving a 2–5% overall yield . Key challenges include:
- Coupling efficiency : The introduction of morpholine and pyridazine moieties requires precise control of reaction conditions (e.g., temperature, catalyst).
- Purification : Intermediate byproducts, such as unreacted chlorinated precursors, must be removed via column chromatography or recrystallization.
- Protecting groups : Methoxy and sulfonamide functionalities may require protection/deprotection steps to prevent side reactions.
Q. Which spectroscopic and analytical techniques are recommended for structural characterization?
- X-ray crystallography : Resolves crystal packing and confirms bond angles/dihedral angles (e.g., R factor = 0.039 for a related pyridazine derivative) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons from pyridazine (δ 7.5–8.5 ppm).
- ¹³C NMR : Sulfonamide carbonyl carbon (~δ 165–170 ppm).
- HPLC : Purity assessment (e.g., >95% purity achieved via reverse-phase HPLC with UV detection) .
Q. What are the recommended storage conditions and stability considerations?
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation of the sulfonamide group .
- Stability : Monitor via periodic HPLC analysis; hydrolytic degradation of the morpholine ring in aqueous buffers (pH < 5 or > 9) is a known issue .
Advanced Research Questions
Q. How can synthesis be optimized using Design of Experiments (DoE) or flow chemistry?
- DoE : Optimize variables like catalyst loading, solvent polarity, and reaction time. For example, a flow-chemistry approach improved yield in the synthesis of diphenyldiazomethane by 30% through real-time monitoring and parameter adjustment .
- Continuous-flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing side-product formation .
Q. How do structural modifications influence biological activity?
- Substitution patterns :
- Methoxy group : Electron-donating effects increase solubility but may reduce target binding affinity.
- Morpholine-pyridazine core : Enhances kinase inhibition (e.g., VEGFR2/KDR) by facilitating hydrogen bonding with ATP-binding pockets .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes using the compound’s SMILES string (
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl) .
Q. How can contradictions in biological assay data be resolved?
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC₅₀ values. Normalize data using reference standards (e.g., AZD8931) .
- Solvent effects : DMSO concentrations >0.1% can destabilize the sulfonamide group; use low-dye media or alternative solvents (e.g., PEG-400) .
Q. What in vivo pharmacokinetic challenges are associated with this compound?
- Oral bioavailability : The morpholine ring improves solubility but may increase metabolic clearance via CYP3A4.
- Tissue distribution : Radiolabeling (e.g., ¹⁴C) studies in rodents can track accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
